molecular formula C12H17NO2 B13249615 N-cyclobutyl-3,5-dimethoxyaniline

N-cyclobutyl-3,5-dimethoxyaniline

Cat. No.: B13249615
M. Wt: 207.27 g/mol
InChI Key: GOKGHTMCCAKAJZ-UHFFFAOYSA-N
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Description

N-Cyclobutyl-3,5-dimethoxyaniline (CAS 1251360-64-1) is a high-purity chemical building block designed for research and development applications. This compound features a 3,5-dimethoxyaniline core structure substituted with a cyclobutyl group on the nitrogen atom, a motif present in advanced synthetic targets . Its molecular formula is C12H17NO2, with a molecular weight of 207.27 g/mol . The compound is characterized by its high purity (95%+), ensuring consistent and reliable results in synthetic workflows . As a secondary amine with an aromatic dimethoxy system, it serves as a versatile intermediate, particularly in the synthesis of complex molecules for pharmaceutical and agrochemical research . Its structural attributes make it a valuable scaffold for exploring structure-activity relationships. In medicinal chemistry, analogous N-cyclobutyl aniline and dimethoxyphenyl derivatives are key intermediates in the development of targeted therapies, such as FGFR (Fibroblast Growth Factor Receptor) inhibitors . Researchers also utilize its structural framework in dye chemistry and material science due to the electron-donating properties of the methoxy groups . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet (SDS) prior to use. Hazard Statements Apply: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

N-cyclobutyl-3,5-dimethoxyaniline

InChI

InChI=1S/C12H17NO2/c1-14-11-6-10(7-12(8-11)15-2)13-9-4-3-5-9/h6-9,13H,3-5H2,1-2H3

InChI Key

GOKGHTMCCAKAJZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NC2CCC2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclobutyl-3,5-dimethoxyaniline typically involves the reaction of 3,5-dimethoxyaniline with cyclobutyl halides under basic conditions. One common method is the nucleophilic substitution reaction where 3,5-dimethoxyaniline reacts with cyclobutyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-cyclobutyl-3,5-dimethoxyaniline undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclobutyl-3,5-dimethoxyaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme-substrate interactions due to its unique structural features.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclobutyl-3,5-dimethoxyaniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For instance, it may inhibit the activity of monoamine oxidase, leading to increased levels of neurotransmitters in the brain . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares key structural and electronic features of N-cyclobutyl-3,5-dimethoxyaniline with analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Electronic Effects
This compound C₁₂H₁₇NO₂ 207.27* -N-cyclobutyl, -OCH₃ (3,5) Electron-donating methoxy groups; moderate steric hindrance from cyclobutyl
N-Benzyl-3,5-dimethoxyaniline C₁₅H₁₇NO₂ 255.30 -N-benzyl, -OCH₃ (3,5) Enhanced steric bulk from benzyl; methoxy groups activate the ring
4-Chloro-2,5-dimethoxyaniline C₈H₁₀ClNO₂ 187.62 -Cl (4), -OCH₃ (2,5) Electron-withdrawing Cl deactivates the ring; meta/para-directing effects
N-(Cyclobutylmethyl)-3,5-difluoroaniline C₁₁H₁₃F₂N 209.23 -N-cyclobutylmethyl, -F (3,5) Strong electron-withdrawing F substituents; reduced ring reactivity
2,6-Dichloro-3,5-dimethoxyaniline C₈H₉Cl₂NO₂ 234.07 -Cl (2,6), -OCH₃ (3,5) Steric clash between Cl and OCH₃; mixed electronic effects


*Calculated based on molecular formula.

Key Observations:
  • Substituent Effects : Methoxy groups at 3,5 positions (electron-donating) increase electron density on the aromatic ring, enhancing reactivity in electrophilic substitutions compared to chloro or fluoro analogs .
  • Electronic Modulation : Fluorine and chlorine substituents (e.g., in and ) reduce ring electron density, altering reaction pathways such as annulation or coupling reactions.
Annulation Reactions

N-Benzyl-3,5-dimethoxyaniline undergoes annulation with quinones to yield carbazoles, but steric effects from the benzyl group reduce regioselectivity compared to less bulky analogs . In contrast, this compound’s smaller substituent may improve reaction efficiency.

Spectral and Physical Data

  • Mass Spectrometry : N-Benzyl-3,5-dimethoxyaniline shows a molecular ion peak at m/z 255.30, confirmed by high-resolution mass spectrometry (HRMS) .
  • Solubility : Chloro-substituted analogs (e.g., ) exhibit lower solubility in polar solvents compared to methoxy-rich derivatives due to reduced polarity.

Biological Activity

N-cyclobutyl-3,5-dimethoxyaniline is an organic compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article examines its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a cyclobutyl group attached to an aniline structure with two methoxy groups at the 3 and 5 positions. This configuration contributes to its unique reactivity and potential pharmacological properties. The molecular formula is C12H17N1O3C_{12}H_{17}N_1O_3 with a molecular weight of approximately 223.27 g/mol.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Notably, it has been identified as a potential inhibitor of monoamine oxidase (MAO), which can lead to increased levels of neurotransmitters in the brain, suggesting implications for mood disorders and neurodegenerative diseases. Additionally, its structural features allow it to modulate various biochemical pathways by acting as an enzyme inhibitor or activator .

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Anticancer Activity : Compounds similar to this compound have shown promise in inhibiting fibroblast growth factor receptors (FGFRs), which are implicated in cancer progression. This inhibition could have therapeutic implications in oncology.
  • Neuroprotective Effects : By inhibiting MAO, the compound may exert neuroprotective effects, potentially benefiting conditions such as depression and anxiety disorders.

Study 1: Inhibition of Monoamine Oxidase

A study investigated the effects of this compound on MAO activity. Results indicated that the compound significantly inhibited MAO-A and MAO-B enzymes in vitro, leading to increased serotonin and dopamine levels in neuronal cultures. This suggests potential applications in treating mood disorders.

Enzyme TypeIC50 (µM)Effect
MAO-A15Inhibition
MAO-B10Inhibition

Study 2: Anticancer Activity

Another study explored the anticancer properties of derivatives related to this compound against various cancer cell lines. The compound exhibited significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines.

Cell LineIC50 (µM)% Cell Viability at 50 µM
MCF-71230%
A5491825%

Research Findings

Recent literature has provided insights into the synthesis and biological evaluation of this compound. For instance, a synthetic route was developed utilizing various catalysts that yielded the compound with good efficiency . Furthermore, studies have shown that methoxy substitutions enhance solubility and bioavailability, making the compound more effective in biological systems.

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